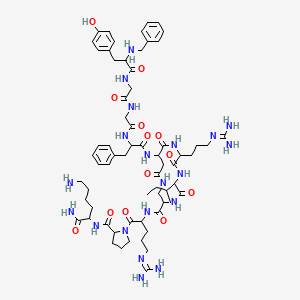![molecular formula C16H16FN9 B10770890 2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)
2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific biological pathways involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of the Pyrimidine Core: : The initial step involves the synthesis of the pyrimidine core, which can be achieved through the reaction of appropriate starting materials under controlled conditions. For example, 2-chloro-5-fluoropyrimidine can be synthesized by reacting 2,4-dichloro-5-fluoropyrimidine with a reducing metal powder in the presence of an acid .
-
Introduction of the Imidazole Group: This can be done by reacting the intermediate with 1-methylimidazole under suitable conditions to form the desired imidazole-substituted pyrimidine .
-
Final Assembly: : The final step involves the coupling of the pyrimidine and imidazole intermediates to form the target compound. This step may require the use of specific coupling reagents and conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher efficiency and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety, where the fluorine atom can be replaced by other nucleophiles .
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions may result in different oxidation states of the compound .
Scientific Research Applications
2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of the Jak/Stat pathway, which is implicated in various cancers and inflammatory diseases .
-
Biological Research: : It is used in biological studies to understand its effects on cellular signaling pathways and gene expression .
-
Pharmacology: : The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles .
-
Industrial Applications: : It may also have applications in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine involves inhibition of specific molecular targets. One of the primary targets is the Jak2 kinase, which plays a crucial role in the Jak/Stat signaling pathway . By inhibiting Jak2, the compound can disrupt the signaling cascade, leading to reduced proliferation and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480): A potent Jak2 inhibitor with similar structural features.
2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: An intermediate used in the synthesis of related pyrimidine derivatives.
Uniqueness
The uniqueness of 2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine lies in its specific substitution pattern and its ability to effectively inhibit the Jak2 kinase. This makes it a valuable compound for therapeutic development and scientific research .
Properties
Molecular Formula |
C16H16FN9 |
|---|---|
Molecular Weight |
353.36 g/mol |
IUPAC Name |
2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H16FN9/c1-9(13-19-5-10(17)6-20-13)22-16-24-14-11(3-4-18-14)15(25-16)23-12-7-26(2)8-21-12/h3-9H,1-2H3,(H3,18,22,23,24,25) |
InChI Key |
QHXBWJSQXSYAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)NC2=NC3=C(C=CN3)C(=N2)NC4=CN(C=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770808.png)

![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)
![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)
![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)



![3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10770881.png)
![4-[3-(1-Benzofuran-5-yloxy)phenyl]-1-phosphonatobutane-1-sulfonate](/img/structure/B10770887.png)
![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)
![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)

![(3R,9R,12S,18S,24S,27S)-3,18-bis[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-9-N,24-N-bis[(2S)-1-[(2S)-5-carbamimidamido-1-[(2S)-1-[(2S)-5-carbamimidamido-1-hydroxy-1-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-6,11,21,26-tetrahydroxy-2,17-dioxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triaconta-6,10,21,25-tetraene-9,24-dicarboximidic acid](/img/structure/B10770905.png)
